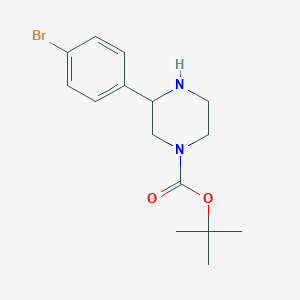

tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXBJGIIRFTGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743848 | |

| Record name | tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886767-69-7 | |

| Record name | tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate CAS number

An In-depth Technical Guide to tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate

Topic: tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate CAS Number: 886767-69-7 Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. Identified by its CAS Number 886767-69-7, this molecule merges three critical pharmacophoric elements: a tert-butoxycarbonyl (Boc) protected piperazine ring, a chiral center, and a synthetically versatile bromophenyl moiety.[1][2][3] We will explore its physicochemical properties, detail a representative synthetic pathway, and discuss its strategic application in drug discovery and development. The guide includes detailed experimental protocols and safety information to equip researchers with the practical knowledge required for its effective use.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of drug discovery, certain molecular scaffolds appear with remarkable frequency due to their proven ability to interact with a wide range of biological targets. The piperazine ring is one such "privileged structure," known for its favorable pharmacokinetic properties, including improved aqueous solubility and the ability to form multiple hydrogen bonds.[4] When functionalized, as in the case of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate, it becomes a powerful tool for generating diverse chemical libraries.

This compound is particularly valuable for three reasons:

-

The Piperazine Core: A nitrogen-containing heterocycle central to the structure of numerous approved drugs, from antipsychotics to antivirals.[4]

-

The Boc Protecting Group: The tert-butoxycarbonyl group provides a stable, temporary shield for one of the piperazine nitrogens. This allows for selective functionalization of the second nitrogen atom. Its removal under acidic conditions is a clean and high-yielding process, making it ideal for multi-step synthesis.

-

The 4-Bromophenyl Moiety: The bromine atom serves as a highly versatile synthetic "handle." It is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of new aryl, alkyl, or alkyne groups. This allows for systematic Structure-Activity Relationship (SAR) studies.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 886767-69-7 | [1][2][3][5] |

| Molecular Formula | C₁₅H₂₁BrN₂O₂ | [1][5] |

| Molecular Weight | 341.24 g/mol | [1][5] |

| IUPAC Name | tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate | [5] |

| Synonyms | 1-Boc-3-(4-bromophenyl)piperazine | [5] |

| Appearance | Typically a solid powder (e.g., light yellow) | [6] |

| XLogP3 | 2.7 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

Synthesis and Mechanistic Insights

While multiple proprietary routes exist, a general and logical synthetic approach involves the construction and functionalization of the piperazine ring. The following workflow illustrates a plausible pathway.

Synthetic Workflow Diagram

Caption: Strategic pathways for diversifying the core scaffold.

This dual-pathway approach allows for the systematic exploration of chemical space around the piperazine core, making it an invaluable tool in lead optimization campaigns targeting various disease areas, particularly neurological disorders. [7]

Experimental Protocols

The following protocols are exemplary and should be adapted and optimized based on specific laboratory conditions and reaction scales.

Protocol: Boc Deprotection of the Piperazine Nitrogen

-

Dissolution: Dissolve tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM) or 1,4-dioxane (approx. 0.1 M concentration).

-

Acidification: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 4-5 eq) or a 4M solution of HCl in dioxane (4-5 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Isolation: Redissolve the residue in a minimal amount of solvent and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, which can be used directly or purified further by column chromatography.

Protocol: Suzuki Cross-Coupling of the Bromophenyl Moiety

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water.

-

Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount. The information below is based on data for similar piperazine derivatives and should be treated as a guideline. [8][9][10][11]Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

| Hazard Category | Precautionary Statement |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. [8][10] |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. [8][10][11] |

| Eye Irritation | Causes serious eye irritation. Wear eye/face protection. [8][10][11] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area. [8][10][11] |

-

Handling: Avoid contact with skin, eyes, and clothing. [12]Do not ingest or inhale. [8]Wash hands thoroughly after handling. [10]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [12]Recommended storage is often at room temperature, sealed from moisture. [1]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. [8]

Conclusion

tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate is more than just a chemical intermediate; it is a strategically designed building block that offers a streamlined path to chemical diversity. Its combination of a protected piperazine core and a reactive bromophenyl group provides medicinal chemists with a robust platform for SAR exploration. A comprehensive understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

AbacipharmTech, tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate. Available at: [Link]

-

PubChem, tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | C15H21BrN2O2 | CID 70701069. Available at: [Link]

-

PubChem, tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate | C12H23BrN2O2 | CID 15946517. Available at: [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]

-

Pharmaffiliates, Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. Available at: [Link]

Sources

- 1. tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate - CAS:886767-69-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. arctomsci.com [arctomsci.com]

- 4. connectjournals.com [connectjournals.com]

- 5. tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | C15H21BrN2O2 | CID 70701069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. cic-cairo.edu.eg [cic-cairo.edu.eg]

- 8. fishersci.ca [fishersci.ca]

- 9. chemicalbook.com [chemicalbook.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of (R)-tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate

This guide provides a comprehensive overview of a robust and reliable methodology for the synthesis of the chiral piperazine derivative, (R)-tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate. This compound is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The piperazine motif is a privileged scaffold in drug discovery, and the introduction of a specific stereocenter at the 3-position allows for fine-tuning of pharmacological activity and selectivity.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy.

Introduction: The Significance of Chiral Piperazines in Drug Discovery

The piperazine ring is a common structural feature in a wide array of pharmaceuticals, owing to its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile linker between different pharmacophoric elements. Many blockbuster drugs across various therapeutic areas, including antipsychotics, antidepressants, and anticancer agents, incorporate the piperazine scaffold.

The introduction of chirality into the piperazine ring, particularly at the carbon atoms, significantly expands the accessible chemical space and allows for more precise interactions with biological targets. The specific stereochemistry of a drug molecule can have a profound impact on its efficacy, safety, and pharmacokinetic profile. Consequently, the development of efficient and stereoselective syntheses of chiral piperazine derivatives is of paramount importance in modern drug discovery. The target molecule of this guide, (R)-tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate, provides a key intermediate with a handle for further chemical modifications (the bromine atom) and a protecting group (the Boc group) that allows for selective functionalization of the piperazine nitrogens.

Synthetic Strategy: A Two-Stage Approach

The synthesis of (R)-tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate is most effectively achieved through a two-stage process:

-

Synthesis of the Racemic Compound: The initial step involves the synthesis of the racemic mixture of tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate. This can be accomplished through a well-established synthetic route starting from commercially available materials.

-

Chiral Resolution: The second and crucial stage is the separation of the desired (R)-enantiomer from the racemic mixture. For this, we will detail a highly efficient enzymatic resolution method, which offers excellent enantioselectivity and is amenable to scale-up.

Part 1: Synthesis of Racemic tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate

The synthesis of the racemic compound is based on a reductive amination reaction between 4-bromobenzaldehyde and a suitable mono-Boc-protected ethylenediamine derivative, followed by cyclization.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 2-aminoethylcarbamate

This is a standard procedure for the mono-protection of ethylenediamine.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethylenediamine | 60.10 | 10.0 g | 166.4 |

| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 18.1 g | 83.2 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

Procedure:

-

Dissolve ethylenediamine (10.0 g, 166.4 mmol) in 100 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (18.1 g, 83.2 mmol) in 100 mL of DCM.

-

Add the (Boc)₂O solution dropwise to the stirred ethylenediamine solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-aminoethylcarbamate as a colorless oil.

Step 2: Synthesis of Racemic tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromobenzaldehyde | 185.02 | 5.0 g | 27.0 |

| tert-Butyl 2-aminoethylcarbamate | 160.22 | 4.33 g | 27.0 |

| Sodium triacetoxyborohydride | 211.94 | 8.58 g | 40.5 |

| Dichloroethane (DCE) | 98.96 | 100 mL | - |

| Acetic Acid | 60.05 | 1.5 mL | - |

Procedure:

-

To a solution of 4-bromobenzaldehyde (5.0 g, 27.0 mmol) and tert-butyl 2-aminoethylcarbamate (4.33 g, 27.0 mmol) in 100 mL of dichloroethane (DCE), add a catalytic amount of acetic acid (1.5 mL).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (8.58 g, 40.5 mmol) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then cyclized by heating in a suitable solvent such as toluene.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford racemic tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate as a white solid.

Reaction Mechanism:

Caption: Reductive amination followed by intramolecular cyclization.

Part 2: Enzymatic Resolution of Racemic tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate

Enzymatic resolution is a powerful technique for the separation of enantiomers, leveraging the high stereoselectivity of enzymes. In this case, a lipase-catalyzed acylation will be employed to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol:

Step 3: Lipase-Catalyzed Enantioselective Acylation

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Racemic tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate | 341.24 | 1.0 g |

| Lipase from Candida antarctica B (CALB), immobilized | - | 500 mg |

| Vinyl acetate | 86.09 | 0.5 mL |

| Toluene | 92.14 | 20 mL |

Procedure:

-

To a solution of racemic tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate (1.0 g) in 20 mL of toluene, add immobilized Lipase from Candida antarctica B (500 mg).

-

Add vinyl acetate (0.5 mL) to the mixture.

-

Stir the suspension at 40 °C and monitor the reaction progress by chiral HPLC.

-

The reaction should be stopped at approximately 50% conversion to ensure high enantiomeric excess of both the unreacted starting material and the acylated product.

-

Once the desired conversion is reached, filter off the enzyme and wash it with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (R)-tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate from the acylated (S)-enantiomer by column chromatography on silica gel.

Workflow Diagram:

Caption: Workflow for the enzymatic resolution of the racemic piperazine.

Characterization of (R)-tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate

The final product should be thoroughly characterized to confirm its identity, purity, and enantiomeric excess.

| Technique | Expected Results |

| ¹H NMR | Consistent with the structure, showing characteristic peaks for the aromatic, piperazine, and Boc protons. |

| ¹³C NMR | All expected carbon signals should be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass should be observed. |

| Chiral HPLC | A single peak corresponding to the (R)-enantiomer, with an enantiomeric excess (e.e.) of >98%. |

| Specific Rotation | A specific optical rotation value should be measured and reported. |

Conclusion

The synthetic route detailed in this guide, combining a straightforward synthesis of the racemic compound with a highly efficient enzymatic resolution, provides a practical and reliable method for obtaining (R)-tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate in high enantiomeric purity. This approach avoids the need for expensive chiral catalysts or starting materials and is well-suited for both laboratory-scale synthesis and potential scale-up for drug development programs. The resulting enantiopure piperazine derivative is a valuable asset for the synthesis of novel and stereochemically defined drug candidates.

References

-

PubChem Compound Summary for CID 70701069, tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. Morandi, B., et al. Science, 2016. [Link]

-

Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 2021. [Link]

-

Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. Tetrahedron: Asymmetry, 1997. [Link]

Sources

An In-Depth Technical Guide to the Characterization of 1-Boc-3-(4-bromophenyl)piperazine

Introduction: The Role and Rationale for Characterization

1-Boc-3-(4-bromophenyl)piperazine (CAS No. 886767-69-7) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and substituted with a bromophenyl moiety, makes it a versatile intermediate for synthesizing a wide array of complex molecules. The bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the Boc-protected amine allows for selective deprotection and further functionalization.

Given its role as a foundational precursor, the unambiguous confirmation of its structure and purity is paramount. An impurity or a misidentified isomer could lead to the synthesis of incorrect final compounds, resulting in wasted resources and potentially misleading biological data. This guide provides a comprehensive overview of the analytical techniques and expected data for the complete characterization of this compound, grounded in established scientific principles and protocols.

Physicochemical Properties

A foundational characterization begins with basic physical properties, which provide the first indication of sample identity and purity.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁BrN₂O₂ | [2] |

| Molecular Weight | 341.24 g/mol | [2] |

| Appearance | Expected: White to off-white crystalline powder | Based on isomer data[3] |

| Melting Point | Expected: 130-150 °C | Inferred from isomer[3] |

Expert Insight: The melting point is a critical indicator of purity. A pure crystalline solid will exhibit a sharp melting range (typically 0.5-2.0 °C). The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.[4] While the melting point of the 4-substituted isomer is reported as 138-145 °C, slight variations are expected for the 3-substituted isomer due to differences in crystal packing.[3]

Protocol 1: Melting Point Determination (Thiele Tube Method)

This protocol ensures accurate and reproducible melting point measurement through uniform heating.[5]

-

Sample Preparation: Finely powder a small amount of the dry compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus Setup: Attach the capillary tube to a calibrated thermometer. The sample should be level with the middle of the thermometer bulb.

-

Heating: Suspend the thermometer and capillary in a Thiele tube containing mineral oil. Gently heat the side arm of the Thiele tube with a low flame or heating mantle to create a convection current, ensuring a slow, uniform temperature increase of 1-2 °C per minute near the expected melting point.[5]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

Core Spectroscopic Characterization Workflow

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of an organic molecule. Each technique provides a unique piece of the structural puzzle.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR provides information on the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR maps the carbon skeleton.

Causality: We employ NMR to confirm the presence and connectivity of all three key structural fragments: the di-substituted aromatic ring, the piperazine core, and the Boc protecting group. The specific chemical shifts and coupling patterns are a direct result of the electronic environment of each nucleus, providing a unique fingerprint of the molecule.

Protocol 2: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.

-

Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.[7]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of -1 to 10 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay (D1) of at least 5 seconds to ensure accurate integration.[8]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically necessary.[7]

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.45 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Br) | Deshielded by the electron-withdrawing bromine atom. Shows doublet coupling to meta protons. |

| ~ 7.15 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to Br) | Shielded relative to ortho protons. Shows doublet coupling to ortho protons. |

| ~ 4.2-4.0 | br m | 2H | Piperazine -CH ₂-N(Boc) | Protons on the Boc-bearing nitrogen are deshielded by the carbonyl group. Broad multiplicity due to restricted rotation and coupling. |

| ~ 3.80 | m | 1H | Piperazine -CH (Ar) | Benzylic proton, deshielded by the aromatic ring. Complex multiplicity due to coupling with adjacent CH₂ protons. |

| ~ 3.10 | m | 2H | Piperazine -CH ₂-NH | Protons adjacent to the free amine. |

| ~ 2.90 | m | 2H | Piperazine -CH ₂-NH | Protons adjacent to the free amine. |

| ~ 2.00 | br s | 1H | -NH - | Exchangeable proton, may appear as a broad singlet. |

| 1.48 | s | 9H | -C(CH ₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 154.8 | Boc C =O | Carbonyl carbon, highly deshielded. |

| ~ 140.0 | Ar-C -CH (ipso) | Aromatic carbon attached to the piperazine ring. |

| ~ 131.8 | Ar-C H (ortho to Br) | Aromatic CH carbons. |

| ~ 128.5 | Ar-C H (meta to Br) | Aromatic CH carbons. |

| ~ 121.0 | Ar-C -Br (ipso) | Aromatic carbon attached to bromine, deshielded. |

| ~ 80.0 | Boc C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~ 52.0 | Piperazine C H(Ar) | Benzylic carbon attached to the aromatic ring. |

| ~ 49.0 | Piperazine C H₂ | Piperazine ring carbons. |

| ~ 45.0 | Piperazine C H₂ | Piperazine ring carbons. |

| 28.4 | Boc C(C H₃)₃ | Equivalent methyl carbons of the Boc group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the molecular formula. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of molecule, as it typically yields the intact molecular ion with minimal fragmentation.[9]

Causality: ESI-MS is chosen to verify that the compound has the correct mass (341.24 g/mol ). The presence of bromine is expected to yield a characteristic isotopic pattern ([M]+ and [M+2]+) in an approximate 1:1 ratio, which is a powerful confirmation of the presence of a single bromine atom.

Protocol 3: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a Time-of-Flight or Quadrupole instrument).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.[10]

-

Analysis: Determine the mass-to-charge ratio (m/z) of the most abundant ions and compare them to the calculated values. Examine the isotopic pattern for the characteristic bromine signature.

Expected Mass Spectrometry Data

| m/z (Calculated) | m/z (Expected) | Ion Species | Rationale |

| 342.0863 | ~ 342.1 | [C₁₅H₂₂⁷⁹BrN₂O₂]⁺ | Molecular ion peak ([M+H]⁺) with the ⁷⁹Br isotope. |

| 344.0842 | ~ 344.1 | [C₁₅H₂₂⁸¹BrN₂O₂]⁺ | Molecular ion peak ([M+H]⁺) with the ⁸¹Br isotope. (Approx. 1:1 ratio with m/z 342.1). |

| 286.0284 | ~ 286.0 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 242.0362 | ~ 242.0 | [M+H - Boc]⁺ | Loss of the entire Boc group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Causality: This technique is used to quickly confirm the presence of key functional groups: the N-H of the piperazine, the C=O of the Boc-carbamate, the aromatic C=C bonds, and the aliphatic C-H bonds.

Protocol 4: FT-IR Spectrum Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid directly onto the crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the molecule's functional groups.

Expected FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3340 | N-H stretch | Secondary amine (piperazine) |

| ~ 2975, 2850 | C-H stretch | Aliphatic (Boc and piperazine) |

| ~ 1690 | C=O stretch | Carbamate (Boc group) |

| ~ 1590, 1485 | C=C stretch | Aromatic ring |

| ~ 1250, 1160 | C-N stretch | Amine/Carbamate |

| ~ 820 | C-H bend | para-disubstituted aromatic ring |

Conclusion

The rigorous characterization of 1-Boc-3-(4-bromophenyl)piperazine requires a synergistic combination of analytical techniques. While physical properties like melting point offer initial clues to purity, a full structural confirmation relies on the detailed connectivity map provided by ¹H and ¹³C NMR, the molecular formula verification from mass spectrometry, and the functional group identification by FT-IR. By following these validated protocols, researchers can ensure the identity and quality of this critical building block, lending confidence and integrity to their subsequent synthetic endeavors.

References

- 1. tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate, CasNo.886767-69-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. 001chemical.com [001chemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. books.rsc.org [books.rsc.org]

- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of N-Arylpiperazine Derivatives

Abstract

The N-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous drugs, particularly those active in the central nervous system (CNS).[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of N-arylpiperazine derivatives. We will explore their rich pharmacology, delve into the critical structure-activity relationships that govern their function, and provide detailed, field-proven experimental protocols for their evaluation. The guide is structured to build from foundational knowledge to practical application, offering insights into the causal relationships behind experimental design and ensuring a self-validating approach to protocol execution.

Introduction: The N-Arylpiperazine Privileged Scaffold

N-arylpiperazines are a class of organic compounds characterized by a piperazine ring linked to an aryl group at one of the nitrogen atoms.[3] This core structure is a versatile and modular template, allowing for extensive chemical modifications that can fine-tune the compound's affinity, selectivity, and pharmacokinetic properties.[2] Their importance is underscored by their presence in a multitude of clinically successful drugs for treating psychiatric disorders such as anxiety, depression, and schizophrenia.[4][5]

The biological activities of these derivatives are diverse, ranging from antimicrobial and anticancer effects to potent modulation of neurotransmitter systems.[3][4][6] A significant portion of their therapeutic utility, especially in neuropsychopharmacology, stems from their interaction with aminergic G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D), and adrenergic receptors.[2][4]

Core Pharmacology: Primary Molecular Targets

The CNS activity of N-arylpiperazine derivatives is predominantly mediated by their interaction with serotonin and dopamine receptors.[4] Understanding the nuances of these interactions is critical for the rational design of new therapeutic agents.

Serotonin (5-HT) Receptors

N-arylpiperazines are extensively studied as ligands for various 5-HT receptor subtypes.[6]

-

5-HT1A Receptors: This is perhaps the most studied target for this class of compounds.[6] Many N-arylpiperazine derivatives act as agonists or partial agonists at the 5-HT1A receptor.[7] The key pharmacophoric interactions responsible for this high affinity include an ionic bond between the protonated nitrogen of the piperazine ring and an aspartate residue (Asp3.32) in the receptor, as well as a CH–π interaction between the aryl ring and a phenylalanine residue (Phe6.52).[6][7] Clinically, this interaction is associated with anxiolytic and antidepressant effects. Buspirone is a classic example of a 5-HT1A partial agonist used for anxiety disorders.[6]

-

5-HT2A Receptors: Many arylpiperazines also exhibit antagonist activity at 5-HT2A receptors.[8] This dual 5-HT1A agonism and 5-HT2A antagonism is a hallmark of several atypical antipsychotic drugs.[8] For instance, Flibanserin, while developed as an antidepressant, leverages this mixed pharmacology.[6][8]

-

5-HT7 Receptors: More recently, the 5-HT7 receptor has emerged as a target for N-arylpiperazine derivatives in the context of cognitive disorders and depression.[2]

Dopamine (D) Receptors

Dopamine receptors, particularly the D2 and D3 subtypes, are another crucial target family for N-arylpiperazines, especially in the treatment of schizophrenia and other psychoses.[9][10]

-

D2/D3 Receptors: Compounds like aripiprazole and cariprazine are well-known examples of N-arylpiperazine derivatives that act as partial agonists at D2 and D3 receptors.[9] This partial agonism is thought to contribute to their antipsychotic efficacy while potentially reducing the risk of extrapyramidal side effects associated with full D2 antagonists.

Other Targets

Beyond the serotonergic and dopaminergic systems, N-arylpiperazines have been shown to interact with:

-

Adrenergic Receptors: Some derivatives act as antagonists at α1-adrenergic receptors, which can contribute to both therapeutic effects (e.g., in benign prostatic hyperplasia) and side effects (e.g., orthostatic hypotension).[6]

-

Androgen Receptors (AR): In the realm of oncology, certain arylpiperazine derivatives have been identified as potent AR antagonists, showing promise as anti-prostate cancer agents.[11]

-

Calcium Channels: Some derivatives have been identified as N-type calcium channel blockers, exhibiting analgesic activity in models of neuropathic pain.[12]

Structure-Activity Relationships (SAR)

The biological activity of N-arylpiperazine derivatives is highly dependent on their chemical structure. The modular nature of the scaffold allows for systematic modification to optimize pharmacological profiles.[2]

The general structure can be broken down into three key components for SAR analysis: the aryl group (Ar), the piperazine core, and a terminal fragment, often connected by a linker.

-

The Aryl Group: The nature and substitution pattern of the aryl ring are critical determinants of receptor affinity and selectivity. For example, substitution at the ortho-, meta-, or para-positions can dramatically alter binding. Trifluoromethyl or methoxy groups are common substitutions that influence electronic properties and lipophilicity, thereby affecting receptor interaction and pharmacokinetic properties.[8][13]

-

The Piperazine Core: The basicity of the distal nitrogen atom in the piperazine ring is crucial for the ionic interaction with acidic residues in aminergic GPCRs.[7] Modifications that alter this basicity can significantly impact affinity.

-

The Linker and Terminal Fragment: In "long-chain arylpiperazines," a flexible alkyl chain often links the piperazine to a terminal moiety.[6][14] The length and nature of this linker, along with the structure of the terminal fragment (e.g., an imide or another heterocyclic system), are key for modulating activity between receptor subtypes and influencing functional outcomes (agonist vs. antagonist).[8]

Key Biological Activities & Therapeutic Applications

The diverse pharmacology of N-arylpiperazines translates into a wide range of therapeutic applications.

| Therapeutic Area | Primary Mechanism of Action | Example Compound(s) |

| Psychiatry | 5-HT1A/D2 partial agonism, 5-HT2A antagonism | Aripiprazole, Buspirone |

| Neurology | NMDA receptor antagonism, Ca2+ channel blockade | Ifenprodil derivatives |

| Oncology | Androgen receptor antagonism, Cytotoxicity | Naftopidil, Novel derivatives |

| Infectious Disease | Antimycobacterial activity | Various reported derivatives |

| Pain Management | N-type calcium channel blockade | JNJ1661010 |

Experimental Workflows for Assessing Biological Activity

A multi-tiered approach is essential for characterizing the biological activity of novel N-arylpiperazine derivatives. This typically progresses from in vitro assays to in vivo models.

In Vitro Assay: Radioligand Binding

Causality: The first step in characterizing a new compound is to determine its affinity (how tightly it binds) for specific molecular targets. Radioligand binding assays are the gold standard for this purpose. They are based on the principle of competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for a finite number of receptors.

Protocol: 5-HT1A Receptor Binding Assay

-

Objective: To determine the inhibitory constant (Ki) of a test compound for the human 5-HT1A receptor.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Non-specific binding (NSB) determinant: 10 µM 5-HT.

-

Test compound stock solutions in DMSO.

-

96-well microplates and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

-

-

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 0.1% to avoid interference.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL [3H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of cell membrane suspension.

-

Non-Specific Binding (NSB): 50 µL of 10 µM 5-HT, 50 µL [3H]8-OH-DPAT, and 100 µL of cell membrane suspension.

-

Test Compound: 50 µL of test compound dilution, 50 µL [3H]8-OH-DPAT, and 100 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes. This allows the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters 3 times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis (Self-Validating System):

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

-

For each test compound concentration, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - (CPM_compound - NSB) / (Specific Binding)).

-

Plot the % Inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

-

Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Trustworthiness Check: The assay is validated if the specific binding is at least 80% of the total binding and the standard curves for reference compounds yield IC50 values within the expected range.

-

In Vitro Assay: Functional Activity

Causality: After determining affinity, it's crucial to understand the compound's functional effect: is it an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist? Functional assays measure the downstream signaling events following receptor binding. For many GPCRs like 5-HT1A, this involves measuring changes in intracellular second messengers like cyclic AMP (cAMP).

Protocol: cAMP Assay for 5-HT1A Functional Activity

-

Objective: To determine if a test compound is a 5-HT1A agonist or antagonist by measuring its effect on forskolin-stimulated cAMP production.

-

Principle: The 5-HT1A receptor is a Gi-coupled receptor. Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Forskolin is used to stimulate adenylyl cyclase to produce a measurable baseline of cAMP.

-

Materials:

-

CHO cells stably expressing the human 5-HT1A receptor.

-

Assay medium (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Forskolin.

-

Reference agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

-

Step-by-Step Methodology:

-

Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate with test compounds (for agonist mode) or with test compounds followed by a reference agonist (for antagonist mode) in assay medium for 15 minutes.

-

Stimulation: Add forskolin (e.g., 10 µM final concentration) to all wells except the basal control and incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

-

Data Analysis (Self-Validating System):

-

Agonist Mode: Plot the cAMP level against the log concentration of the test compound. An agonist will show a concentration-dependent decrease in forskolin-stimulated cAMP levels. Calculate the EC50 (potency) and Emax (efficacy relative to a full agonist).

-

Antagonist Mode: Plot the cAMP level against the log concentration of the reference agonist in the presence of a fixed concentration of the test compound. An antagonist will cause a rightward shift in the agonist's dose-response curve. The magnitude of this shift can be used to calculate the antagonist's potency (pA2 or Kb).

-

Trustworthiness Check: The assay is valid if the forskolin stimulation provides a robust signal-to-basal window (e.g., >10-fold) and reference compounds perform as expected.

-

Conclusion and Future Directions

The N-arylpiperazine scaffold remains a highly privileged and fruitful starting point for the design of novel, biologically active compounds.[1] While its role in CNS drug discovery is well-established, emerging research continues to uncover new applications in areas like oncology and infectious diseases.[1][6][15][16] Future research will likely focus on developing derivatives with even greater subtype selectivity to maximize therapeutic efficacy and minimize off-target side effects. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to be instrumental in rationally guiding the design and synthesis of the next generation of N-arylpiperazine-based therapeutics.[6][11][13][17]

References

-

Girase, P. S., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available at: [Link]

-

Ikwu, F. N., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

-

Wang, R., et al. (2015). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. PubMed Central. Available at: [Link]

-

Ostrowska, K. (2020). Coumarin-piperazine Derivatives as Biologically Active Compounds. Saudi Pharmaceutical Journal. Available at: [Link]

-

Kim, H. L., et al. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Frangione, M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. Available at: [Link]

-

Ikwu, F. N., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. Available at: [Link]

-

Ikwu, F. N., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

-

Frangione, M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. Available at: [Link]

-

Linciano, P., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. Available at: [Link]

-

Malik, I., et al. (2022). The N-arylpiperazine derivatives tested in vitro as the inhibitors of a lanosterol 14α-demethylase (CYP51). ResearchGate. Available at: [Link]

-

Bojarski, A. J., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]

-

Ikwu, F. N., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central. Available at: [Link]

-

Kciuk, M., et al. (2012). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. Available at: [Link]

-

Qi, Y., et al. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Li, Y., et al. (2012). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of the Serbian Chemical Society. Available at: [Link]

-

López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 3.1 2-[omega-(4-arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: study of the influence of the terminal amide fragment on 5-HT1A affinity/selectivity. Journal of Medicinal Chemistry. Available at: [Link]

-

Kumar, A., & Singh, P. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Coumarin-piperazine derivatives as biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Strategic Application of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate in Modern Drug Discovery: An In-depth Technical Guide

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding, make it an invaluable component in the design of novel therapeutics. This guide focuses on a particularly strategic building block, tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate , and its pivotal role in the synthesis of advanced drug candidates. We will delve into its synthesis, key functionalization reactions, and its application in the development of targeted therapies, particularly in oncology and central nervous system (CNS) disorders. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental protocols.

The Arylpiperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The N-arylpiperazine framework is a recurring motif in a vast array of biologically active compounds.[2] Its structural rigidity, coupled with the basicity of the distal nitrogen, allows for precise interactions with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.[3] This has led to the development of numerous drugs for CNS disorders.[3][4] More recently, the versatility of the arylpiperazine scaffold has been leveraged in the design of potent anticancer agents, where it can serve as a key pharmacophore for interacting with kinases and other cancer-related targets.[5][6] The modular nature of this scaffold permits systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.[2]

Physicochemical Properties of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate

This building block, with the chemical formula C₁₅H₂₁BrN₂O₂, possesses a unique combination of features that make it an attractive starting point for library synthesis and lead optimization.

| Property | Value | Source |

| Molecular Weight | 341.24 g/mol | [PubChem CID: 70701069] |

| XLogP3 | 2.7 | [PubChem CID: 70701069] |

| Hydrogen Bond Donor Count | 1 | [PubChem CID: 70701069] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem CID: 70701069] |

| Rotatable Bond Count | 2 | [PubChem CID: 70701069] |

The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen, while the bromophenyl group provides a reactive handle for a variety of powerful cross-coupling reactions.

Synthesis of the Core Scaffold

The synthesis of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate is achievable through a multi-step process, often commencing from readily available starting materials. A representative synthetic route is outlined below.

Caption: Synthetic overview for the core compound.

Experimental Protocol: Synthesis of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate

This protocol is based on established synthetic methodologies for similar structures.

Step 1: Reductive Amination

-

To a solution of 4-bromobenzaldehyde (1.0 eq) in an appropriate solvent such as methanol or dichloromethane, add a suitable amine source (e.g., a protected ethylenediamine derivative) (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product via column chromatography to yield the corresponding diamine intermediate.

Step 2: Cyclization and Boc Protection

-

The diamine intermediate is then subjected to cyclization conditions, which may involve treatment with a suitable dielectrophile.

-

Following cyclization, the resulting piperazine is protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or diisopropylethylamine in a solvent such as dichloromethane.

-

The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

The final product is isolated and purified by column chromatography.

Key Functionalization Reactions: Unleashing the Potential

The true utility of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate lies in its capacity to undergo further chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom on the phenyl ring is a versatile handle for introducing a wide range of substituents, enabling extensive exploration of the chemical space.

Sources

- 1. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the pharmacological landscape of tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate and its derivatives. This chemical scaffold has emerged as a versatile backbone in the design of novel therapeutics targeting the central nervous system (CNS). We will delve into the synthesis, key pharmacological targets, structure-activity relationships (SAR), and the critical experimental protocols necessary for the evaluation of these compounds, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Significance of the Arylpiperazine Moiety

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1] Its unique structural and physicochemical properties, including its ability to form hydrogen bonds and modulate lipophilicity, make it an ideal pharmacophore for interacting with various biological targets, particularly G-protein coupled receptors (GPCRs) within the CNS.[1][2] Derivatives of this core structure have shown a wide array of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects.[3][4] The tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate core, with its specific substitution pattern, offers a privileged starting point for the development of selective ligands for key neurotransmitter systems.

Synthesis and Characterization: Building the Core Scaffold

The synthesis of tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate serves as the foundational step for accessing a diverse library of derivatives. A common and efficient method involves a multi-step sequence starting from readily available commercial reagents.

Experimental Protocol: Synthesis of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate

A general procedure for the synthesis of the title compound is outlined below, based on established methodologies.[5]

Step 1: Boc Protection of Piperazine

-

To a solution of piperazine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)₂O dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Purify the resulting mono-Boc-protected piperazine by column chromatography.

Step 2: Arylation of Boc-Piperazine

-

Combine mono-Boc-piperazine with 1-bromo-4-iodobenzene in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., toluene).

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup and purify the crude product by column chromatography to yield tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Step 3: Introduction of the Bromophenyl Group at the 3-Position (Illustrative)

While a direct synthesis for the 3-substituted isomer was not found in the provided search results, a plausible synthetic route could involve the use of a pre-functionalized piperazine precursor or a chiral synthesis approach. A general representation of a synthetic workflow is provided below.

Caption: A generalized workflow for the synthesis of the core scaffold.

Characterization of the final product and its derivatives is paramount and should include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Pharmacological Profile: Targeting Dopamine and Serotonin Receptors

Arylpiperazine derivatives are well-known for their interactions with dopamine and serotonin receptors, which are critical targets for the treatment of various neuropsychiatric disorders.[6][7][8][9][10]

Dopamine Receptor Interactions

The dopamine receptor family is divided into two main subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[11] Many antipsychotic medications exert their effects through antagonism of D2 receptors.[7] However, non-selective D2 antagonism can lead to undesirable side effects. Therefore, the development of ligands with selectivity for specific dopamine receptor subtypes, such as D3, is a key area of research.[12][13]

Derivatives of the tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate scaffold can be rationally designed to modulate dopamine receptor affinity and selectivity. The nature of the substituent on the aryl ring and modifications to the piperazine core can significantly influence these properties.

Serotonin Receptor Interactions

The serotonin (5-HT) system is implicated in a wide range of physiological and psychological processes.[8][9] There are numerous 5-HT receptor subtypes, and drugs targeting these receptors are used to treat depression, anxiety, and other mood disorders.[14] Arylpiperazine derivatives have been shown to possess high affinity for various 5-HT receptors, including 5-HT₁A and 5-HT₂A.[6][15] The functional activity at these receptors (agonist, antagonist, or partial agonist) can be fine-tuned through chemical modifications.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. For the tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate scaffold, SAR studies can guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications and Their Impact:

-

Substitution on the Phenyl Ring: The position and electronic nature of substituents on the 4-bromophenyl ring can dramatically alter receptor affinity and selectivity. For instance, moving the bromo substituent or replacing it with other halogens or electron-withdrawing/donating groups can modulate interactions with the receptor binding pocket.

-

Modifications of the Piperazine Ring: The Boc protecting group can be removed to allow for further derivatization at the N1 position. The introduction of various alkyl or aryl groups at this position can explore different regions of the receptor binding site and influence functional activity.

-

Stereochemistry at the 3-Position: The chiral center at the 3-position of the piperazine ring can be crucial for stereoselective interactions with the target receptor. Synthesizing and testing individual enantiomers is essential to identify the more active isomer.

The following table summarizes hypothetical SAR trends based on general knowledge of arylpiperazine pharmacology.

| Modification | Effect on Dopamine Receptor Affinity | Effect on Serotonin Receptor Affinity | Rationale |

| Replacement of 4-bromo with electron-withdrawing groups | May increase affinity for certain subtypes | Can modulate selectivity between 5-HT₁A and 5-HT₂A | Alters the electronic properties of the aryl ring, influencing key interactions with receptor residues. |

| Introduction of a bulky substituent at the N1-position (after Boc deprotection) | Can decrease D2 affinity while maintaining or increasing D3 affinity | May enhance 5-HT₁A partial agonism | Explores secondary binding pockets and can influence the conformational state of the receptor. |

| Introduction of a polar group on the N1-substituent | Generally decreases affinity | Can improve selectivity and pharmacokinetic properties | Enhances solubility and can form specific hydrogen bond interactions. |

In Vitro and In Vivo Evaluation: A Step-by-Step Approach

A rigorous pharmacological evaluation is necessary to characterize the activity of novel derivatives. This involves a combination of in vitro and in vivo assays.

In Vitro Assays

Radioligand Binding Assays:

This technique is used to determine the affinity of a compound for a specific receptor.

-

Principle: The test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This is then converted to the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

-

Protocol Outline:

-

Prepare cell membranes expressing the receptor of interest (e.g., D₂, D₃, 5-HT₁A).

-

Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁A) and varying concentrations of the test compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Analyze the data to determine IC₅₀ and Ki values.

-

Caption: A simplified workflow for a radioligand binding assay.

Functional Assays:

These assays determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.

-

Principle: The binding of a ligand to a GPCR initiates a downstream signaling cascade, often involving changes in the levels of second messengers like cyclic AMP (cAMP) or calcium. Functional assays measure these changes.

-

Example (cAMP Assay):

-

Use cells co-expressing the receptor of interest and a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element.

-

Treat the cells with the test compound in the presence or absence of a known agonist.

-

Measure the reporter gene activity (e.g., luminescence) to determine the effect on cAMP levels.

-

In Vivo Studies

Promising compounds identified from in vitro screening should be evaluated in animal models to assess their efficacy and potential side effects.

-

Animal Models of Psychosis: The amphetamine-induced hyperlocomotion model in rodents is commonly used to screen for antipsychotic activity.

-

Animal Models of Anxiety and Depression: The elevated plus-maze and forced swim test are standard behavioral paradigms for evaluating anxiolytic and antidepressant-like effects, respectively.[3][4]

-

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are crucial for its potential as a drug.

Conclusion and Future Directions

The tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate scaffold represents a promising starting point for the development of novel CNS-active agents. Through systematic derivatization and a comprehensive pharmacological evaluation, it is possible to identify compounds with optimized potency, selectivity, and in vivo efficacy. Future research in this area should focus on:

-

Exploring a wider range of substitutions on both the aryl and piperazine rings to further refine the SAR.

-

Investigating the functional activity of new derivatives at a broader panel of CNS receptors to identify multi-target ligands or to ensure selectivity.

-

Conducting in-depth in vivo studies to establish a clear link between the pharmacological profile and the behavioral effects of promising compounds.

By leveraging the principles and protocols outlined in this guide, researchers can effectively navigate the challenges of CNS drug discovery and unlock the full therapeutic potential of this versatile chemical class.

References

-

Piaz, V. D., et al. (2010). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. Journal of Medicinal Chemistry, 53(9), 3648-3657. [Link]

-

Saeed, A., et al. (2022). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules, 27(21), 7205. [Link]

-

Wang, Y., et al. (2010). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Zhejiang University. Science. B, 11(8), 586–594. [Link]

-

Kumar, V., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7216-7231. [Link]

-

de Oliveira, R. S., et al. (2018). Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Biomedicine & Pharmacotherapy, 103, 546-552. [Link]

-

Reddy, T. S., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 432-435. [Link]

-

Qi, S., et al. (2024). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry, 12. [Link]

-

Arockiam, S., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

-

AbacipharmTech. (n.d.). tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate. Retrieved from [Link]

-

Legacy BioTools. (n.d.). tert-butyl (R/S)-3-(4-bromophenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

Brito, A. F., et al. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269. [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

-

Grundt, P., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(17), 4135-46. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2012). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. Organic Letters, 14(23), 5992-5995. [Link]

-

Newman, A. H., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(13), 2179-83. [Link]

-

Stankiewicz, M., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. European Journal of Medicinal Chemistry, 183, 111717. [Link]

-

Singh, A., & Kumar, R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2601. [Link]

-

Santamaría, A., et al. (2021). Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. Antioxidants, 10(9), 1369. [Link]

-

National Center for Biotechnology Information. (n.d.). Serotonin Pharmacology. In StatPearls. Retrieved from [Link]

-

Beaulieu, J. M., et al. (2019). Dopamine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. IUPHAR/BPS Guide to Pharmacology CITE, 2019(4). [Link]

-

Kaur, N., & Dhiman, V. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(1), 37-51. [Link]

-

Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1089-1102. [Link]

-

De Ponti, F. (2001). Pharmacology of serotonin: what a clinician should know. Gut, 48(3), 443–451. [Link]

-

Israel, A. (1998). Dopamine: pharmacologic and therapeutic aspects. Investigacion clinica, 39(Suppl 1), 5-16. [Link]

-

Montgomery, T. R., et al. (2021). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience, 12(15), 2846-2856. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. connectjournals.com [connectjournals.com]

- 3. Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iomcworld.org [iomcworld.org]

- 9. Pharmacology of serotonin: what a clinician should know - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine: pharmacologic and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

- 12. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lmc.uab.cat [lmc.uab.cat]

The Strategic Deployment of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract